molecular formula C11H10O2 B1199910 8-Methylnaphthalene-1,2-diol

8-Methylnaphthalene-1,2-diol

Cat. No. B1199910
M. Wt: 174.2 g/mol
InChI Key: KYYXBLAPBDWXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methylnaphthalene-1,2-diol is a member of naphthalenediols and a member of methylnaphthalenes. It derives from a naphthalene-1,2-diol.

Scientific Research Applications

  • Sorption Studies :

    • Macintyre and Stauffer (1988) studied the sorption coefficients of 1-methylnaphthalene in aqueous solution on aquifer materials using column chromatography. They found that the sorption coefficients were about half of those determined by the batch method, indicating the compound's potential environmental behavior (Macintyre & Stauffer, 1988).
  • Chemical Synthesis and Reactions :

    • Bernardon and Deberly (1981) reported on the formation of 2-Hydroxymethyl-1-methylene-1,2-dihydronaphthalene from the reaction of 1-naphthyl-methylmagnesium chloride with formaldehyde. This compound, which is closely related to 8-Methylnaphthalene-1,2-diol, slowly produces 1-methylnaphthalene, suggesting a potential pathway for synthesizing related compounds (Bernardon & Deberly, 1981).
  • Catalysis and Chemical Transformations :

    • Zhao et al. (2008) studied the shape-selective methylation of 2-methylnaphthalene over hydrothermally treated HZSM-5 zeolite catalysts, highlighting the compound's role in catalytic processes (Zhao et al., 2008).
  • Molecular Motion Studies :

    • Imashiro et al. (1983) investigated molecular motions in solid 8-substituted 1-methylnaphthalenes, providing insight into the dynamic behavior of these compounds at the molecular level (Imashiro et al., 1983).
  • Biodegradation Studies :

    • Mahajan, Phale, and Vaidyanathan (1994) explored the biodegradation of 1- and 2-methylnaphthalene by Pseudomonas putida CSV86, suggesting a potential environmental fate for these compounds (Mahajan, Phale, & Vaidyanathan, 1994).
  • Fuel and Combustion Analysis :

    • Shaddix, Brezinsky, and Glassman (1997) examined the oxidation of 1-methylnaphthalene in combustion environments, which could be relevant for understanding the behavior of 8-Methylnaphthalene-1,2-diol in similar contexts (Shaddix, Brezinsky, & Glassman, 1997).

properties

Product Name

8-Methylnaphthalene-1,2-diol

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

IUPAC Name

8-methylnaphthalene-1,2-diol

InChI

InChI=1S/C11H10O2/c1-7-3-2-4-8-5-6-9(12)11(13)10(7)8/h2-6,12-13H,1H3

InChI Key

KYYXBLAPBDWXFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=C2O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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